molecular formula C8H5BrCl2O2 B12935834 Methyl 2-bromo-4,5-dichlorobenzoate

Methyl 2-bromo-4,5-dichlorobenzoate

Cat. No.: B12935834
M. Wt: 283.93 g/mol
InChI Key: OVZUEURGDIPBGQ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4,5-dichlorobenzoate is a halogenated aromatic ester with the molecular formula C8H5BrCl2O2 and a molecular weight of 283.93 g/mol . This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-4,5-dichlorobenzoate can be synthesized through the bromination and chlorination of methyl benzoate derivatives. One common method involves the bromination of methyl 2,4-dichlorobenzoate using bromine in the presence of a catalyst . The reaction conditions typically include a solvent such as acetic acid and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4,5-dichlorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The compound can be reduced to form methyl 2-chloro-4,5-dichlorobenzoate using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidation reactions can convert the ester group to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of methyl 2-chloro-4,5-dichlorobenzoate.

    Oxidation: Formation of 2-bromo-4,5-dichlorobenzoic acid.

Scientific Research Applications

Methyl 2-bromo-4,5-dichlorobenzoate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-bromo-4,5-dichlorobenzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can participate in halogen bonding, which influences its binding affinity to various biological targets. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-4,5-dichlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms in the 4 and 5 positions, respectively, allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H5BrCl2O2

Molecular Weight

283.93 g/mol

IUPAC Name

methyl 2-bromo-4,5-dichlorobenzoate

InChI

InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3

InChI Key

OVZUEURGDIPBGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)Cl)Cl

Origin of Product

United States

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